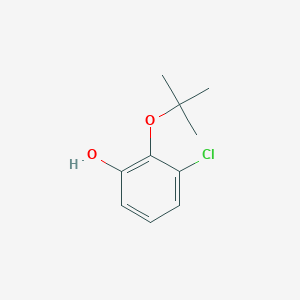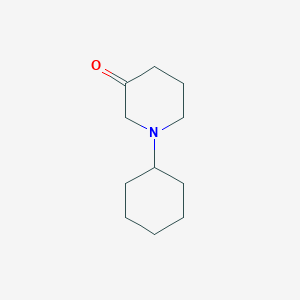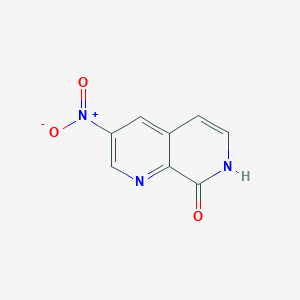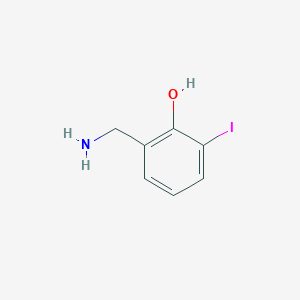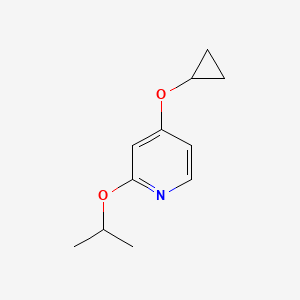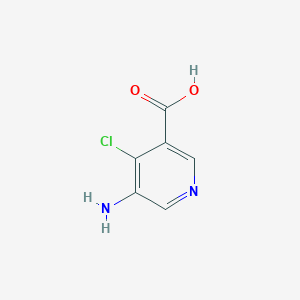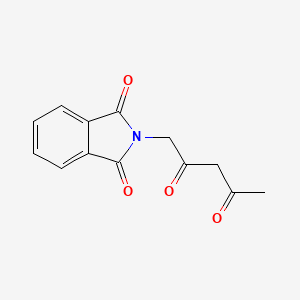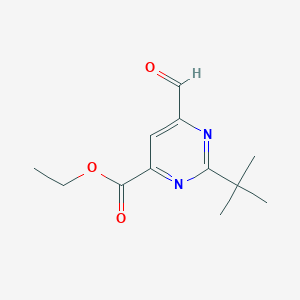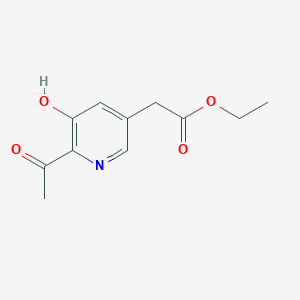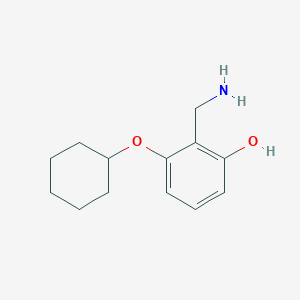![molecular formula C9H8F3NO2 B14844766 [3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
[3-Amino-5-(trifluoromethyl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Amino-5-(trifluoromethyl)phenyl]acetic acid is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates, followed by amination and carboxylation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of [3-Amino-5-(trifluoromethyl)phenyl]acetic acid, which can have different functional groups attached to the phenyl ring or the acetic acid moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-Amino-5-(trifluoromethyl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the resulting compounds.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the bioactivity and pharmacokinetic properties of drugs, making this compound valuable in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of [3-Amino-5-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to improved efficacy. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
[3,5-Bis(trifluoromethyl)phenyl]acetic acid: This compound has two trifluoromethyl groups, which may enhance its lipophilicity and metabolic stability compared to [3-Amino-5-(trifluoromethyl)phenyl]acetic acid.
[3-(Trifluoromethyl)phenyl]acetic acid: Lacks the amino group, which may result in different reactivity and applications.
Uniqueness: The presence of both an amino group and a trifluoromethyl group in this compound makes it unique, as it combines the properties of both functional groups. This dual functionality allows for diverse chemical reactions and applications, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C9H8F3NO2 |
|---|---|
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
2-[3-amino-5-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-5(3-8(14)15)2-7(13)4-6/h1-2,4H,3,13H2,(H,14,15) |
InChI-Schlüssel |
JBLXSAZDHNXYLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


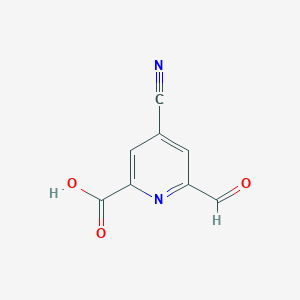


![2-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14844709.png)
